3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H8BrF3N2 and a molecular weight of 293.08 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a trifluoromethyl group attached to a phenyl ring, along with a nitrile group on a propanenitrile chain.
Vorbereitungsmethoden
The synthesis of 3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-3-(trifluoromethyl)benzene and acrylonitrile.
Reaction Conditions:
Industrial Production: Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Analyse Chemischer Reaktionen
3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Wissenschaftliche Forschungsanwendungen
3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile has several scientific research applications:
Wirkmechanismus
The mechanism of action of 3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
3-Amino-3-[5-bromo-3-(trifluoromethyl)phenyl]propanenitrile can be compared with similar compounds such as:
3-Amino-5-bromobenzotrifluoride: This compound shares the bromine and trifluoromethyl groups but lacks the nitrile group, making it less versatile in certain reactions.
3-Bromo-5-(trifluoromethyl)phenol: This compound has a hydroxyl group instead of an amino group, leading to different chemical reactivity and applications.
Eigenschaften
Molekularformel |
C10H8BrF3N2 |
---|---|
Molekulargewicht |
293.08 g/mol |
IUPAC-Name |
3-amino-3-[3-bromo-5-(trifluoromethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H8BrF3N2/c11-8-4-6(9(16)1-2-15)3-7(5-8)10(12,13)14/h3-5,9H,1,16H2 |
InChI-Schlüssel |
FPFLFWMFJQAXHR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1C(F)(F)F)Br)C(CC#N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.